1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid
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Description
“1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid” is a compound that belongs to the class of isoquinolines . Isoquinolines are aromatic polycyclic compounds that are fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles and resemble pyridine in their stability against chemical attack .
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves reactions with β-ketoesters to form Schiff bases, which can be cycled in acidic media or by heating to the corresponding 2- and 4-quinolones . The Skraup synthesis is a common method for synthesizing quinoline, which involves the initial dehydration of glycerol to give acrolein, followed by 1,4-cycloaddition by the action of aniline to give a β-anilinopropaldehyde .Molecular Structure Analysis
The molecular structure of “1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid” is represented by the InChI code: 1S/C11H6ClF2NO2/c12-9-7-3-6 (11 (16)17)2-1-5 (7)4-8 (15-9)10 (13)14/h1-4,10H, (H,16,17) . The molecular weight of the compound is 257.62 .Chemical Reactions Analysis
Isoquinolines are 10-electron π -aromatic and delocalized systems . They exhibit higher electron density at certain positions, influencing their reactions and the reactivity of the substituents attached at various positions of the ring . They can easily undergo quaternization and conversion to N-oxides .Future Directions
Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have seen recent advances . This field of research has benefited from the invention of multiple difluoromethylation reagents . Future research may focus on the development of new strategies for the synthesis of difluoromethylated compounds .
properties
IUPAC Name |
1-chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c12-9-7-3-6(11(16)17)2-1-5(7)4-8(15-9)10(13)14/h1-4,10H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEXKRKSYMVGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)C(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(difluoromethyl)isoquinoline-7-carboxylic acid |
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